molecular formula C22H18BrN3O2S B3398303 (E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 1021251-19-3

(E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No. B3398303
CAS RN: 1021251-19-3
M. Wt: 468.4 g/mol
InChI Key: SVUACCXEAHHHBD-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate” is a derivative of 4-(4-Bromophenyl)-thiazol-2-amine . These compounds are synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .


Synthesis Analysis

The synthesis of these compounds involves a series of reactions. The molecular structures of the synthesized compounds are confirmed by physicochemical and spectral characteristics . The compounds are further evaluated for their in vitro antimicrobial activity and anticancer activity .


Molecular Structure Analysis

The molecular structures of these compounds are confirmed by physicochemical and spectral characteristics . The compounds are synthesized and their molecular structures are confirmed by IR and NMR spectral tools .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are carried out under specific conditions to ensure the correct formation of the desired compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are confirmed by various methods. For example, the elemental analysis results of the thiazole derivatives lie within the limits of ±0.5% of the theoretical results . The 13 C-NMR spectra of the thiazole derivatives display the fine conformity of their proposed molecular structure .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial activity. In particular, derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The results revealed that certain compounds exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) .

Anticancer Activity

The compound has also shown potential in the field of cancer research. It has been evaluated for its anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Certain derivatives of the compound were found to be active against the cancer cell line .

Drug Resistance Combat

The compound is being studied to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . The aim is to improve the effectiveness and selectivity of chemotherapeutic agents against cancer and microbial resistance .

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . These studies demonstrated that certain derivatives of the compound displayed good docking score within the binding pocket of the selected PDB ID .

ADME Profile

The compound and its derivatives have been studied for their Absorption, Distribution, Metabolism, and Excretion (ADME) properties . These studies are crucial in drug development to understand how the compound behaves in the body .

Synthesis and Physicochemical Properties

The compound has been synthesized and its molecular structures were confirmed by their physicochemical properties and spectroanalytical data . This information is crucial for further development and optimization of the compound .

Future Directions

The future directions for research on these compounds include further exploration of their antimicrobial and anticancer activities. There is also a need for more detailed studies on their mechanism of action and safety profile . The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a key area of focus .

properties

IUPAC Name

propan-2-yl 4-[[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2S/c1-14(2)28-22(27)15-6-8-19(9-7-15)25-12-17(11-24)21-26-20(13-29-21)16-4-3-5-18(23)10-16/h3-10,12-14,25H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUACCXEAHHHBD-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Reactant of Route 2
(E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Reactant of Route 3
(E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Reactant of Route 4
Reactant of Route 4
(E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Reactant of Route 5
Reactant of Route 5
(E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Reactant of Route 6
Reactant of Route 6
(E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.